1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione
Overview
Description
1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione is a heterocyclic compound with the molecular formula C₁₀H₂₀N₄O₂S₂ and a molecular weight of 292.421 g/mol This compound is known for its unique structure, which includes two oxygen atoms, four nitrogen atoms, and two sulfur atoms arranged in a 16-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione typically involves the reaction of carbon disulfide with diamines in the presence of a base . One common method involves the use of 2,2’-oxydiethanamine and carbon disulfide under basic conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can chelate metal ions, forming stable complexes that can inhibit the activity of metalloenzymes . Additionally, its sulfur atoms can interact with thiol groups in proteins, potentially disrupting their function .
Comparison with Similar Compounds
Similar Compounds
- 1,3,9,11-tetraaza-6,14-dioxacyclohexadecane-2,10-dithione
- 6,14-dioxa-1,3,9,11-tetraazacyclohexadecane-2,10-dithione
Uniqueness
1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione is unique due to its specific arrangement of oxygen, nitrogen, and sulfur atoms in a 16-membered ring. This structure imparts distinct chemical properties, such as its ability to form stable metal complexes and its potential biological activity .
Properties
IUPAC Name |
1,9-dioxa-4,6,12,14-tetrazacyclohexadecane-5,13-dithione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2S2/c17-9-11-1-5-15-6-2-13-10(18)14-4-8-16-7-3-12-9/h1-8H2,(H2,11,12,17)(H2,13,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTUQKWSBLLXTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC(=S)NCCOCCNC(=S)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389503 | |
Record name | 1,9-Dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74804-39-0 | |
Record name | 1,9-Dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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